C.I. Disperse Blue A press cake
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Overview
Description
C.I. Disperse Blue A press cake is a synthetic dye used primarily in the textile industry. It is known for its vibrant blue color and is commonly used to dye synthetic fibers such as polyester. The compound has a molecular formula of C16H20N6O6S and a molecular weight of 424.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue A press cake involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps involved .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and processed into a press cake form .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue A press cake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidation products. These products can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
C.I. Disperse Blue A press cake has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Mechanism of Action
The mechanism of action of C.I. Disperse Blue A press cake involves its interaction with the fibers or materials it is used to dye. The dye molecules penetrate the fibers and form strong interactions with the polymer chains, resulting in a stable and vibrant color. The molecular targets include the functional groups in the fibers, and the pathways involved include diffusion and adsorption processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C.I. Disperse Blue A press cake include other disperse dyes such as C.I. Disperse Blue 56 and C.I. Disperse Blue 77 .
Uniqueness
This compound is unique due to its specific molecular structure, which provides excellent dyeing properties, including high color strength, good levelness, and fastness properties. Its ability to form stable interactions with synthetic fibers makes it particularly valuable in the textile industry .
Properties
Molecular Formula |
C16H20N6O6S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25) |
InChI Key |
YLGIYFJMKKZUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO |
Origin of Product |
United States |
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